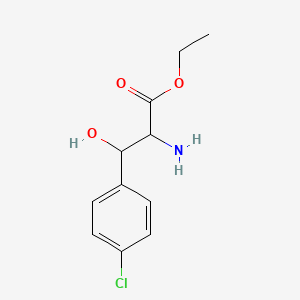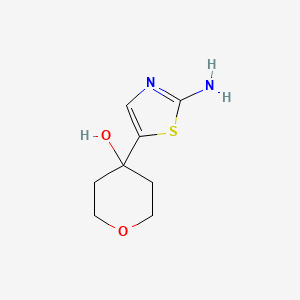
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(4-chlorophenyl)-3-oxopropanoate.
Reduction: Formation of 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Ethyl 2-amino-3-(4-fluorophenyl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(4-bromophenyl)-3-hydroxypropanoate
- Ethyl 2-amino-3-(4-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-16-11(15)9(13)10(14)7-3-5-8(12)6-4-7/h3-6,9-10,14H,2,13H2,1H3 |
InChIキー |
JPICESXBDBFKHF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine](/img/structure/B13070143.png)

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)

